molecular formula C10H12ClN3O2 B2941004 1-(4-Chloro-2-nitrophenyl)piperazine CAS No. 405910-34-1

1-(4-Chloro-2-nitrophenyl)piperazine

Cat. No.: B2941004
CAS No.: 405910-34-1
M. Wt: 241.68
InChI Key: NZFQOXSALNTRDH-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 g/mol . It is a piperazine derivative, characterized by the presence of a chloro and nitro group on the phenyl ring attached to the piperazine moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine typically involves the reaction of 4-chloro-2-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)piperazine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

1-(4-Chloro-2-nitrophenyl)piperazine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQOXSALNTRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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